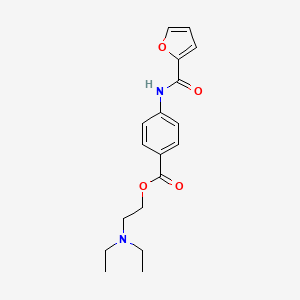
5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-2-methoxy-N-methylbenzamide
Übersicht
Beschreibung
5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfamoyl)-2-methoxy-N-methylbenzamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzodioxin ring, a sulfamoyl group, and a methoxy-N-methylbenzamide moiety, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-2-methoxy-N-methylbenzamide typically involves multiple steps. One common method starts with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. This reaction yields 2,3-dihydro-1,4-benzodioxin-6-ylbenzenesulfonamide, which is then further reacted with various alkyl or aryl halides in the presence of N,N-dimethylformamide and lithium hydride as a catalyst to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfamoyl)-2-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the methoxy-N-methylbenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfamoyl)-2-methoxy-N-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antibacterial agent and enzyme inhibitor.
Biology: The compound’s ability to inhibit specific enzymes makes it a candidate for research in enzyme kinetics and inhibition studies.
Industry: Its unique chemical structure allows it to be used in the synthesis of other complex organic molecules, serving as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-2-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl group can coordinate with metal ions in enzyme active sites, inhibiting their activity. This inhibition can disrupt essential biochemical pathways, leading to the compound’s antibacterial and enzyme inhibitory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: A precursor in the synthesis of the target compound.
N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides: Similar compounds with potential therapeutic applications for diseases like Alzheimer’s.
Uniqueness
5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfamoyl)-2-methoxy-N-methylbenzamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to inhibit enzymes and act as an antibacterial agent makes it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-2-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-18-17(20)13-10-12(4-6-14(13)23-2)26(21,22)19-11-3-5-15-16(9-11)25-8-7-24-15/h3-6,9-10,19H,7-8H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPUQAGJDBHEIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4569533.png)
![2-[4-ethyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4569535.png)
![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4569536.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(2-furyl)-3-isoxazolecarboxamide](/img/structure/B4569554.png)
![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4569562.png)
![2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,3-DIMETHYL-1H-INDOL-1-YL)ETHAN-1-ONE](/img/structure/B4569572.png)
![N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methylphenyl)-3-methylbenzamide](/img/structure/B4569581.png)
![ethyl 4-[({[4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-6-yl]oxy}acetyl)amino]benzoate](/img/structure/B4569585.png)
![N-(3-acetylphenyl)-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4569592.png)
![2-(3-bromophenyl)-3-[2,5-dimethoxy-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4569599.png)
![methyl 2-({2-cyano-3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4569603.png)

![(5E)-3-benzyl-5-[[2-[(2-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4569621.png)
